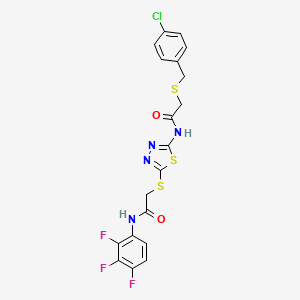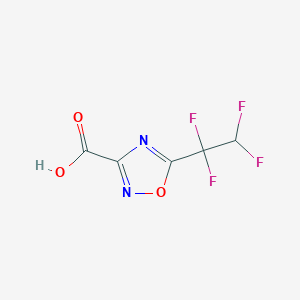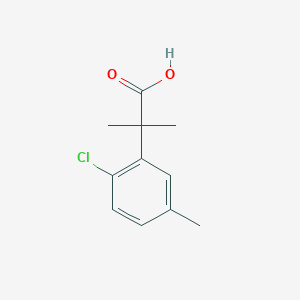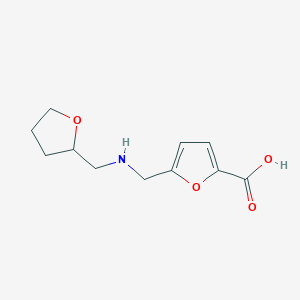
5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-carboxylic acid is an organic compound that features a furan ring substituted at the 2-position with a carboxylic acid group and a tetrahydrofuran-2-ylmethylamino group. This compound is of interest due to its unique structure, which combines the properties of both furan and tetrahydrofuran rings, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Tetrahydrofuran-2-ylmethylamine Intermediate: This step involves the reaction of tetrahydrofuran with formaldehyde and ammonia to form tetrahydrofuran-2-ylmethylamine.
Coupling with Furan-2-carboxylic Acid: The intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carboxylic acid: Lacks the tetrahydrofuran-2-ylmethylamino group.
Tetrahydrofuran-2-ylmethylamine: Lacks the furan-2-carboxylic acid group.
Furan-2,5-dicarboxylic acid: Contains an additional carboxylic acid group.
Uniqueness
5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-carboxylic acid is unique due to its combination of furan and tetrahydrofuran rings, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C11H15NO4 |
|---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
5-[(oxolan-2-ylmethylamino)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO4/c13-11(14)10-4-3-9(16-10)7-12-6-8-2-1-5-15-8/h3-4,8,12H,1-2,5-7H2,(H,13,14) |
InChI-Schlüssel |
MMFLYIAKXIYPOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CNCC2=CC=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


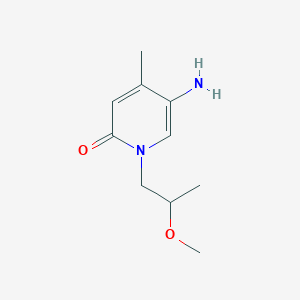

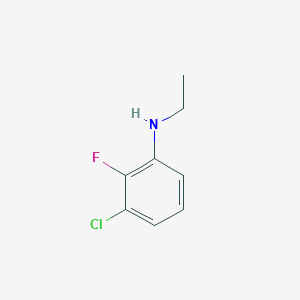
![1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13069579.png)
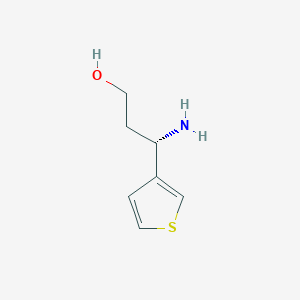
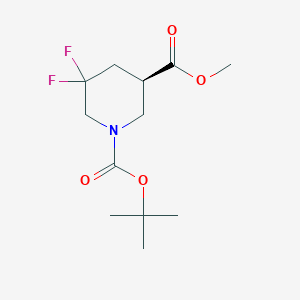
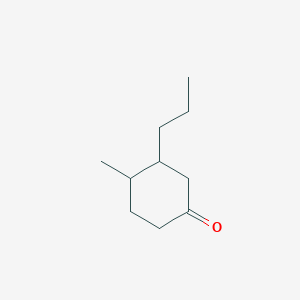
![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13069607.png)
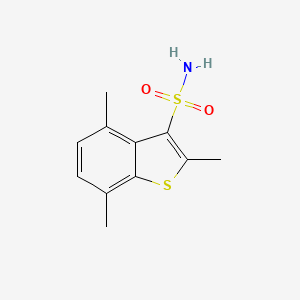
![N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13069616.png)
![2-(2,4-Dichlorobut-2-en-1-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13069622.png)
